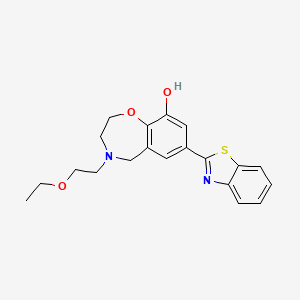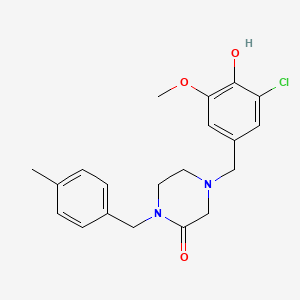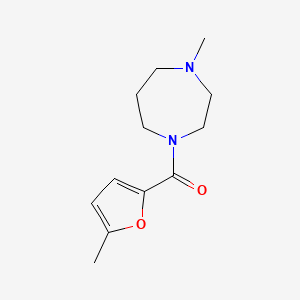![molecular formula C16H22N2O2 B5496211 N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)
N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide” is a complex organic compound. It appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . The compound also includes a cyclopropyl group, which is a three-carbon ring, and a 4-methylbenzyl group, which is a benzene ring with a methyl (CH3) and a benzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the morpholine ring, the cyclopropyl group, and the 4-methylbenzyl group. These groups would likely contribute to the overall stability and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. Factors that could influence these properties include the compound’s molecular weight, solubility, melting point, and boiling point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]cyclopropyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-2-4-13(5-3-12)10-16(6-7-16)18-15(19)14-11-17-8-9-20-14/h2-5,14,17H,6-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKLYXBNSTAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)NC(=O)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)

![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5496164.png)
![3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496172.png)
![N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5496185.png)
![ethyl 2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5496191.png)
![(3aR*,7aS*)-2-[6-(4-fluorophenyl)-3-pyridazinyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5496197.png)
![2-(4-propyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5496218.png)
![8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496223.png)
![N-(2-methoxyethyl)-4-methyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496227.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496240.png)